3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
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Overview
Description
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a heterocyclic compound with the molecular formula C6H8IN3·HCl It is a derivative of imidazo[1,5-a]pyrazine, characterized by the presence of an iodine atom at the 3-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride typically involves the iodination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. One common method includes the reaction of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative .
Scientific Research Applications
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-infective drugs.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine
- Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
Uniqueness
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of more complex molecules and for applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C6H9ClIN3 |
---|---|
Molecular Weight |
285.51 g/mol |
IUPAC Name |
3-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C6H8IN3.ClH/c7-6-9-4-5-3-8-1-2-10(5)6;/h4,8H,1-3H2;1H |
InChI Key |
WXZYRCOAKWSYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CN=C2I)CN1.Cl |
Origin of Product |
United States |
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